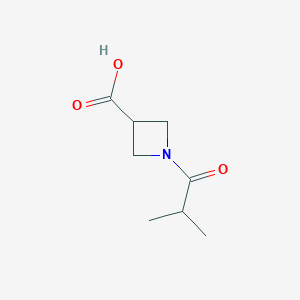

1-(2-Methylpropanoyl)azetidine-3-carboxylic acid

Description

1-(2-Methylpropanoyl)azetidine-3-carboxylic acid is a derivative of azetidine-3-carboxylic acid, a four-membered nitrogen-containing heterocycle with significant applications in medicinal chemistry. The parent compound, azetidine-3-carboxylic acid (CAS: 36476-78-5), has a molecular formula of C₄H₇NO₂ and a molecular weight of 101.10 g/mol . It exhibits high gastrointestinal (GI) absorption but lacks blood-brain barrier (BBB) penetration, making it a versatile scaffold for drug design when modified with functional groups .

The target compound features a 2-methylpropanoyl (isobutyryl) group attached to the 1-position of the azetidine ring. For example, reductive amination and strain-release reactions are common strategies for generating protected azetidine precursors, which can be further functionalized .

Properties

IUPAC Name |

1-(2-methylpropanoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(2)7(10)9-3-6(4-9)8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGCTGZBJCWEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Azetidine-3-carboxylic Acid Derivatives

One direct method involves acylation of azetidine-3-carboxylic acid or its protected derivatives with 2-methylpropanoyl chloride or anhydride under controlled conditions.

- Procedure : The azetidine-3-carboxylic acid is first protected if necessary (e.g., as an ester or amide), then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the N-acylated product.

- Yield and Purity : This method generally provides moderate to good yields (50-80%) depending on reaction conditions and purification techniques.

Synthesis via 1-Benzyl-Azetidine-3-carboxylic Acid Intermediate

A more refined method uses 1-benzyl-azetidine-3-carboxylic acid as a key intermediate, which undergoes selective acylation and subsequent debenzylation.

Step 1: Salt Formation and Resolution

1-Benzyl-azetidine-3-carboxylic acid is reacted with chiral amines such as D-α-phenylethylamine to form diastereomeric salts, facilitating enantiomeric enrichment by crystallization and pH adjustments.- Solvents used include dehydrated alcohols, acetone, acetonitrile, or Virahol.

- Reaction temperature ranges from ambient to reflux, with times of 0.5 to 4 hours.

- This step improves enantiopurity significantly.

Step 2: Recrystallization

The crude product is purified by recrystallization in similar solvents to obtain pure 1-benzyl-azetidine-3-carboxylic acid.Step 3: Debenzylation

The benzyl protecting group is removed by catalytic hydrogenation using 5-10% palladium on carbon in solvents like methanol or ethanol under hydrogen pressure (2 MPa) at 10–100°C for 4–24 hours.- This yields the free azetidine-3-carboxylic acid with high purity (>99% HPLC) and good yield (~82%).

Step 4: Acylation

The free azetidine-3-carboxylic acid can then be acylated with 2-methylpropanoyl chloride or equivalent reagents to afford the target compound.

This method is notable for its scalability, cost-effectiveness, and ability to produce enantiomerically pure material.

Hydrogenolysis of Azidoazetidine Precursors

Another approach involves the synthesis of ethyl 3-azidoazetidine-3-carboxylates followed by catalytic hydrogenolysis to yield 3-aminoazetidine-3-carboxylates, which can then be acylated.

- Process :

- Preparation of azido-substituted azetidine esters.

- Hydrogenolysis using Pd/C to reduce azide to amine.

- Subsequent acylation with 2-methylpropanoyl derivatives.

- Advantages : This method allows for the introduction of amino functionality selectively and subsequent functionalization.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield (%) | Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Acylation | Acylation of azetidine-3-carboxylic acid | Base, acyl chloride, room temp to reflux | 50-80 | Moderate to high | Simple, direct | Requires protection steps |

| Benzyl-Protected Intermediate | Salt formation, recrystallization, debenzylation, acylation | Pd/C hydrogenation, 10-100°C, 2 MPa H2 | ~82 | >99% HPLC | High enantiopurity, scalable | Multi-step, requires catalyst |

| Azido-Precursor Hydrogenolysis | Azido ester synthesis, hydrogenolysis, acylation | Pd/C, mild hydrogenation conditions | Moderate | High | Selective amine introduction | Requires azide handling |

| Photochemical Functionalization | Photocatalytic alkylation of azetidine acid | UV light, photocatalyst, base, DMF | Variable | High | Fast, versatile, scalable | Requires specialized equipment |

Research Findings and Notes

- The benzyl-protected intermediate method is well-documented for producing enantiomerically pure azetidine-3-carboxylic acid derivatives with high yield and purity, making it suitable for pharmaceutical applications.

- Hydrogenolysis of azidoazetidine esters provides a route to 3-amino derivatives, which can be further functionalized, offering synthetic flexibility.

- Photochemical methods represent a modern approach enabling rapid diversification but may require further optimization for specific acylation steps.

- Reaction conditions such as solvent choice, temperature, and catalyst loading critically impact yield and purity.

- The use of palladium catalysts in hydrogenation steps is common and effective but requires careful handling and removal of metal residues.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity profiles.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the azetidine ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-(2-Methylpropanoyl)azetidine-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It can be used in the production of polymers and other materials with specialized properties

Mechanism of Action

The mechanism of action of 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s azetidine ring can undergo ring-opening reactions, which may be crucial for its biological activity. Additionally, the functional groups present on the molecule can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Key Observations :

Comparison with Other Derivatives

- Siponimod : Synthesized via multi-step coupling of aromatic aldehydes with azetidine-3-carboxylic acid intermediates, followed by oxidative imine formation .

- 1-(4-Cyanophenyl) Derivative: Prepared via reductive amination of azetidine-3-carboxylic acid with 4-cyanobenzaldehyde .

- 1-(Ethanesulfonyl) Derivative : Sulfonylation of azetidine-3-carboxylic acid using ethanesulfonyl chloride .

Target Compound

The isobutyryl group may confer pseudoirreversible inhibition properties, as seen in structurally related compounds (e.g., sphingosine 1-phosphate receptor inhibitors) . Potential applications include:

Key Derivatives

- Siponimod (BAF312) : Orally active S1P1/5 receptor modulator for multiple sclerosis; half-life of 56.6 hours in humans due to slow hepatic metabolism .

- 1-(Trifluoromethyl) Derivatives : Enhanced metabolic stability and target affinity, as seen in compounds like 1-(4-(5-(4-methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic acid (EC50 < 10 nM in receptor assays) .

- Sulfonamide Derivatives : Improved solubility and bioavailability for CNS-targeted therapies .

Biological Activity

1-(2-Methylpropanoyl)azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.

Chemical Structure and Properties

1-(2-Methylpropanoyl)azetidine-3-carboxylic acid is classified as an azetidine derivative. Its structure includes an azetidine ring, a carboxylic acid group, and a methylpropanoyl substituent. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The azetidine ring structure can influence the compound's conformation, enhancing its binding affinity to target biomolecules.

Enzyme Interactions

Research indicates that compounds similar to 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid can act as substrates or inhibitors for various enzymes, including:

- Methyltransferases : These enzymes modify RNA and DNA, impacting gene expression.

- Proteases : Inhibition of these enzymes can lead to altered protein turnover and cellular signaling pathways.

Biological Activities

The compound exhibits several biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Demonstrated effectiveness against bacterial strains in vitro. |

| Antiviral | Potential activity against certain viruses, though further studies are needed. |

| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |

| Neuroprotective | Preliminary studies suggest protective effects on neuronal cells under stress conditions. |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid.

- Antimicrobial Activity Study

- Cytotoxicity in Cancer Cells

- Neuroprotective Effects

Q & A

Q. How to reconcile discrepancies between predicted and observed solubility profiles?

- Methodological Answer : Compare Hansen solubility parameters (HSPs) from computational tools (e.g., COSMO-RS) with experimental shake-flask results. Investigate polymorphic forms via X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Solvent mixtures (e.g., DMSO/water) may resolve outliers caused by aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.